![molecular formula C19H18N2O3 B2594428 2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-68-5](/img/structure/B2594428.png)
2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
Polymorphic modifications of a closely related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have demonstrated strong diuretic properties, suggesting its potential as a new hypertension remedy. The identification of triclinic and monoclinic polymorphs highlights its structural versatility and the impact on its physical properties, which can be crucial for its application in medical research related to cardiovascular diseases (Shishkina et al., 2018).
Chemosensor for Metal Ions
A novel fluorescent sensor, incorporating a quinoline group similar to the core structure of the compound , has been synthesized for the selective detection of Zn(2+) ions over other cations in acetonitrile aqueous solutions. This sensor's unique ability to differentiate Zn(2+) from Cd(2+) based on binding modes and spatial arrangement makes it a promising tool for environmental monitoring and biochemical studies related to metal ion dynamics in various settings (Li et al., 2014).
Antibacterial Activity of Related Compounds
Compounds within the same family, specifically pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This discovery underlines the potential of such compounds in developing new antibacterial agents, addressing the urgent need for novel antibiotics due to rising antibiotic resistance (Largani et al., 2017).
Synthetic Routes and Chemical Transformations
Research into the synthetic routes for creating substituted pyrrolo[3,2-f]quinolines from related precursors underscores the chemical versatility and potential for diverse functional modifications of this compound class. These synthetic strategies enable the exploration of their pharmacological and chemical properties for various applications, ranging from material science to pharmaceutical development (Yamashkin et al., 1997).
Mechanism of Action
It’s worth noting that the compound seems to contain an indole nucleus , which is a significant heterocyclic system found in many natural products and drugs . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These properties could potentially provide some insights into the possible actions of the compound .
Properties
IUPAC Name |
2-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-7-3-2-6-15(16)19(23)20-14-9-12-5-4-8-21-17(22)11-13(10-14)18(12)21/h2-3,6-7,9-10H,4-5,8,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQXGYCSZWMEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


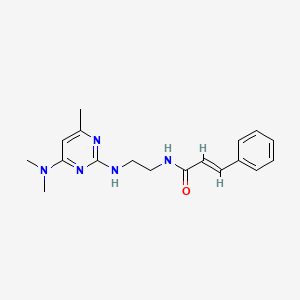
![N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2594353.png)
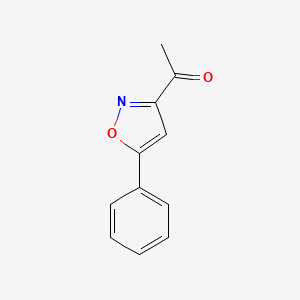
![3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2594355.png)
![[1-(Fluoromethyl)cyclobutyl]methanol](/img/structure/B2594356.png)
![8-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2594358.png)
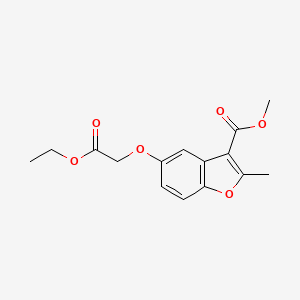
![[2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2594361.png)

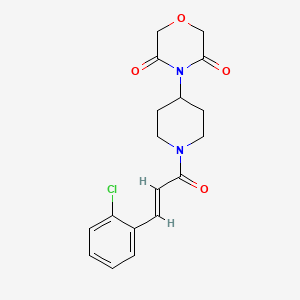
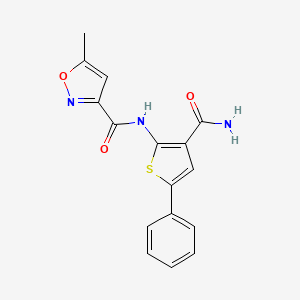
![N1-(2-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2594368.png)
